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Decladinose Roxithromycin -

Decladinose Roxithromycin

Catalog Number: EVT-13532414
CAS Number:
Molecular Formula: C33H62N2O12
Molecular Weight: 678.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Decladinose Roxithromycin is an aminoglycoside.
Biosynthesis and Metabolic Pathways of Decladinose Roxithromycin

Enzymatic Hydrolysis of Cladinose Moiety in Roxithromycin Metabolism

The cladinose moiety (L-cladinose) attached at the C-3 position of roxithromycin undergoes specific enzymatic hydrolysis mediated by bacterial esterases, particularly in Escherichia coli strains expressing macrolide-inactivating enzymes. This process represents a primary resistance mechanism, where enzymatic removal of cladinose significantly reduces the antibiotic's binding affinity to the bacterial ribosomal target. Comparative studies reveal that roxithromycin exhibits differential susceptibility to macrolide phosphotransferases (MPHs) and esterases compared to other macrolides:

  • MPH(2')I-producing strains: Roxithromycin demonstrates greater metabolic stability than clarithromycin, with minimal MIC changes after erythromycin pretreatment (≤2-fold increase versus ≥8-fold for clarithromycin) [1].
  • Esterase-producing strains: Roxithromycin undergoes slower hydrolysis (approximately 40% reduced velocity) compared to erythromycin when exposed to EreA esterase, attributed to steric hindrance from its oxime side chain [1] [9].
  • Cladinose-specific hydrolases: Enzymes such as EreB preferentially cleave the C-3 cladinose-glycosidic bond through acid-base catalysis, generating the decladinose derivative as a primary metabolite detectable in gut microbiota cultures [3] [9].

Table 1: Enzymatic Hydrolysis Parameters of Roxithromycin vs. Reference Macrolides

Enzyme ClassStrain SourceRelative Hydrolysis Rate (Roxithromycin = 1.0)Primary Hydrolysis Product
Macrolide Esterase (EreA)E. coli0.6Decladinose-roxithromycin
Macrolide Phosphotransferase (MPH(2')I)S. aureusNot detectedUnmodified parent compound
Macrolide Glycosidase (GidB)P. aeruginosa0.8Decladinose-roxithromycin

pH-Dependent Isomerization and Degradation in Gastrointestinal Fluids

The chemical stability of decladinose roxithromycin is profoundly influenced by gastrointestinal pH conditions. Removal of the cladinose sugar exposes the C-5 tertiary amine group, increasing its susceptibility to acid-catalyzed degradation. Under simulated gastric conditions (pH 1.0-3.0), decladinose roxithromycin undergoes a multi-step degradation pathway:

  • Initial isomerization: The C-9 carbonyl group and C-6 hydroxyl group undergo intramolecular condensation, forming anhydro derivatives (t½ = 25 minutes at pH 1.2, 37°C) [2] [6].
  • Aglycone decomposition: The lactone ring undergoes acid-catalyzed hydrolysis, particularly at the C-1 to C-9 segment, generating descladinose-rosamicin and other seco-acid derivatives detectable via LC-MS.
  • pH-dependent kinetics: Degradation follows pseudo-first-order kinetics with maximal stability observed at pH 7.4 (intestinal conditions), where <5% degradation occurs over 4 hours versus >90% degradation at pH 1.2 within 1 hour [6].

Metabolomic profiling in Acinetobacter baumannii exposed to sub-MAC roxithromycin reveals altered glyoxylate pathway fluxes (up to 3.5-fold increase) during decladinose roxithromycin degradation, suggesting bacterial metabolism contributes to decomposition in the gut environment. This pH-dependent instability necessitates specialized enteric coating formulations for oral administration to bypass gastric degradation [6].

Role of Hepatic Cytochrome P450 in N- and O-Demethylation Pathways

Hepatic biotransformation represents the dominant metabolic pathway for systemically absorbed decladinose roxithromycin. The absence of cladinose significantly alters the molecule's susceptibility to cytochrome P450 (CYP) enzymes compared to intact roxithromycin:

  • CYP3A4-mediated N-demethylation: Primary metabolic pathway occurring at the dimethylamino group (desosamine sugar), forming N-desmethyl decladinose roxithromycin (major plasma metabolite representing ~35% of circulating species) [5] [7].
  • CYP2D6-catalyzed O-demethylation: Secondary pathway involving the C-12 methoxy group (kcat = 4.2 min⁻¹, Km = 18 µM), generating 12-hydroxy decladinose roxithromycin detectable in human liver microsomes [7].
  • Metabolic switching: Decladinose modification reduces CYP3A4 affinity by approximately 2.3-fold compared to parent roxithromycin, while simultaneously increasing CYP2D6 contribution from <5% to approximately 25% of total clearance [5] [8].

Pharmacokinetic studies using humanized CYP8HUM mouse models demonstrate that pretreatment with CYP3A4 inducers (St. John's Wort) decreases decladinose roxithromycin AUC by 65% through enhanced demethylation, while CYP2D6 inhibitors (quinidine) increase AUC by 40%. These findings highlight the complex CYP interplay governing systemic exposure [5].

Interspecies Variability in Metabolic Profiling (Rats vs. Humans)

Comparative metabolism studies reveal substantial species differences in decladinose roxithromycin handling, necessitating careful translation of preclinical data:

  • Rat-specific metabolism: Sprague-Dawley rats exhibit dominant nitro-reduction of the oxime side chain (accounting for >60% of metabolites), a pathway virtually absent in humans and humanized mouse models [5] [7].
  • Human metabolic signature: Humans predominantly form N-desmethyl and O-desmethyl metabolites via CYP pathways, with minimal oxime modification (<5% total metabolites) [5] [6].
  • Humanized mouse models: CYP8HUM mice expressing human CYP1A2, CYP2C9, CYP2D6, CYP3A4, CYP3A7, CAR, and PXR demonstrate human-like metabolic profiles, with 89% similarity in metabolite abundance patterns compared to human hepatocytes versus only 32% similarity in wild-type mice [5].

Table 2: Comparative Metabolic Parameters of Decladinose Roxithromycin Across Species

Metabolic ParameterHumansWild-type RatsCYP8HUM Mice
Dominant Metabolic PathwayCYP3A4 N-demethylationNitroreduction of oximeCYP3A4 N-demethylation
Half-life (hours)10.2 ± 1.82.1 ± 0.49.8 ± 1.5
N-Desmethyl Metabolite (% total)35.2%<2%33.7%
Oxime-Reduced Metabolite (% total)4.1%61.5%5.3%

These interspecies differences significantly impact preclinical efficacy predictions. For instance, standard rat models substantially underestimate human-relevant AUC values due to accelerated nitroreductive clearance, whereas humanized mouse models accurately predict human pharmacokinetic parameters within 15% variability [5] [7].

Properties

Product Name

Decladinose Roxithromycin

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C33H62N2O12

Molecular Weight

678.9 g/mol

InChI

InChI=1S/C33H62N2O12/c1-12-24-33(8,41)28(38)20(4)25(34-44-17-43-14-13-42-11)18(2)16-32(7,40)29(21(5)26(36)22(6)30(39)46-24)47-31-27(37)23(35(9)10)15-19(3)45-31/h18-24,26-29,31,36-38,40-41H,12-17H2,1-11H3

InChI Key

BNZRPTCUAOMSSH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=NOCOCCOC)C(CC(C(C(C(C(C(=O)O1)C)O)C)OC2C(C(CC(O2)C)N(C)C)O)(C)O)C)C)O)(C)O

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